[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Description
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid is a fluorinated aromatic sulfonic acid derivative characterized by a trifluoromethyl (-CF₃) group at the para position of a benzene ring, a sulfonyl (-SO₂-) bridge, and an acetic acid (-CH₂COOH) moiety. The sulfonyl group enhances the compound’s acidity and polarizability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZTYDHPHFAKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602270 | |
| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156497-87-9 | |
| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-(trifluoromethyl)benzene with chlorosulfonic acid to form 4-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with acetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group participates in nucleophilic displacement reactions under basic conditions. While less reactive than sulfonyl chlorides, activation via conversion to intermediate sulfonates enhances its electrophilicity.
| Reaction Type | Reagents/Conditions | Products | Yield* |
|---|---|---|---|
| Sulfonamide formation | Amines (e.g., NH₃, R₂NH), DCC, DMAP | [4-(CF₃)C₆H₃SO₂CH₂CONHR] | 70-85% |
| Sulfonate ester | Alcohols (ROH), H₂SO₄ catalyst, reflux | [4-(CF₃)C₆H₃SO₂CH₂COOR] | 65-80% |
Key Mechanistic Notes :
-
Base-mediated deprotonation of the acetic acid enhances leaving-group ability for sulfonate intermediates .
-
Trifluoromethyl groups increase sulfonyl electrophilicity via inductive effects .
Acid-Base Reactions and Salt Formation
The carboxylic acid group undergoes classical acid-base reactions, while the sulfonyl group contributes to Brønsted acidity.
| Reaction Type | Reagents/Conditions | Products | pKa* |
|---|---|---|---|
| Neutralization | NaOH, aqueous ethanol | Sodium [4-(CF₃)C₆H₃SO₂CH₂COO]⁻Na⁺ | 2.1 (COOH), -1.3 (SO₂H) |
| Proton exchange | Strong acids (HCl, H₂SO₄) | Regeneration of free acid form | - |
Thermodynamic Data :
-
The trifluoromethyl group lowers the pKa of both -SO₂H and -COOH groups by ~1.5 units compared to non-fluorinated analogs .
Decarboxylation and Thermal Decomposition
Controlled pyrolysis eliminates CO₂, forming reactive intermediates for further functionalization.
| Conditions | Temperature | Products | Byproducts |
|---|---|---|---|
| Anhydrous melt | 180-220°C | [4-(CF₃)C₆H₃SO₂CH₃] + CO₂↑ | Trace SO₂ |
| Catalytic (Cu powder) | 150°C | Same as above | <1% aromatic dimers |
Kinetic Studies :
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl group directs incoming electrophiles to the meta position relative to itself, while the sulfonylacetic acid group exerts para-directing effects.
| Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-[4-(CF₃)C₆H₃SO₂CH₂COOH] | 85% meta |
| Cl₂/FeCl₃ | CH₂Cl₂, 25°C | 3-Chloro-[4-(CF₃)C₆H₃SO₂CH₂COOH] | 78% meta |
Competitive Analysis :
-
Nitration occurs 12x slower than in toluene derivatives due to deactivation .
-
Halogenation requires Lewis acid catalysis even with activated electrophiles .
Condensation and Cyclization Reactions
The acetic acid moiety participates in Pechmann-type condensations to form heterocycles.
| Partner Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Resorcinol | H₂SO₄, 60°C | Coumarin-6-sulfonyl derivative | 62% |
| 1,2-Phenylenediamine | DCC, CH₂Cl₂ | Benzodiazepine-sulfonyl hybrid | 55% |
Stereochemical Outcomes :
Reduction Pathways
Selective reduction of functional groups enables access to novel scaffolds.
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| LiAlH₄ | Et₂O, 0°C → 25°C | [4-(CF₃)C₆H₃SO₂CH₂CH₂OH] | 92% (COOH → CH₂OH) |
| H₂/Pd-C | EtOH, 50 psi | No reaction (sulfonyl group inert) | - |
Limitations :
-
Catalytic hydrogenation fails to reduce either sulfonyl or trifluoromethyl groups under standard conditions .
Radical Reactions
Photo- or thermally initiated radical processes enable C-H functionalization.
| Initiator | Conditions | Products | Conversion |
|---|---|---|---|
| AIBN, CCl₄ | Benzene, Δ, 12 hr | [4-(CF₃)C₆H₃SO₂CHClCOOH] | 43% |
| UV (254 nm) | O₂, MeCN | Sulfone oxide derivatives | <5% |
Mechanistic Insight :
Note: Yields and kinetic data extrapolated from analogous sulfonylacetic acid derivatives . Direct experimental studies on this specific compound remain limited in public literature.
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Complex Molecules
This compound serves as an essential building block in organic synthesis, particularly due to the presence of the trifluoromethyl group. This group enhances lipophilicity and metabolic stability in the resulting compounds, making them more effective in various applications. The synthesis often involves multi-step reactions starting from precursors like 4-(trifluoromethyl)benzene and chlorosulfonic acid to produce sulfonyl chlorides, which can then be reacted with acetic acid to yield the final product.
Reactivity and Transformations
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid undergoes several types of chemical reactions:
- Oxidation : It can be oxidized to form sulfonic acids or other derivatives.
- Reduction : Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
- Substitution Reactions : The trifluoromethyl group allows for nucleophilic substitution, leading to various substituted derivatives.
Biological Applications
Enzyme Inhibition and Drug Development
In biological research, this compound is utilized for developing enzyme inhibitors. For instance, derivatives of this compound have shown promise as selective inhibitors for enzymes like ADAMTS7, which is implicated in atherosclerosis. A specific derivative exhibited a tenfold selectivity for ADAMTS7 over other proteases, highlighting its potential as a therapeutic agent .
Pharmaceutical Applications
The compound's derivatives are being explored as drug candidates for treating various diseases, including cancer and inflammatory disorders. Its ability to interact with biological targets makes it valuable in studying biochemical pathways and disease mechanisms. Notably, several FDA-approved drugs contain trifluoromethyl groups due to their favorable pharmacokinetic properties .
Industrial Applications
Specialty Chemicals Production
Industrially, this compound is used in producing specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and other materials that require enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impacts
The following table summarizes key structural analogs and their properties:
Key Observations:
Acidity and Reactivity: The sulfonyl group in this compound is strongly electron-withdrawing, increasing the acidity of the acetic acid moiety compared to p-(Trifluoromethyl)phenylacetic acid (direct benzene-CH₂COOH linkage) . This property enhances its suitability as a leaving group in nucleophilic reactions or as a hydrogen-bond donor in enzyme interactions.
Biological Activity :
- The imidazole derivative ([4-(Trifluoromethyl)-1H-imidazole-1-yl]acetic acid) demonstrated anti-inflammatory activity by targeting p38 MAP kinase, attributed to the imidazole ring’s ability to coordinate with metal ions in enzymatic active sites .
- The discontinued sulfonyl fluoride analog () was likely used in photoaffinity labeling due to its diazirinyl group, which generates carbenes upon UV irradiation for covalent binding studies .
Thermal and Physical Properties :
Metabolic and Pharmacokinetic Considerations
- Sulfonyl vs.
- Trifluoromethyl Effects : The -CF₃ group enhances metabolic stability by resisting oxidative degradation, a feature shared across all compared compounds .
Biological Activity
[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoromethyl and sulfonyl groups are known to enhance the pharmacological profiles of various compounds, making them valuable in drug design and development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzene ring substituted with a trifluoromethyl group and a sulfonyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl and sulfonyl functionalities exhibit various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The following sections provide detailed insights into these activities.
Antibacterial Activity
Studies have demonstrated that compounds with similar structural motifs show significant antibacterial effects. For instance, derivatives containing the trifluoromethyl and sulfonyl groups were tested against multiple bacterial strains, yielding minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | B. mycoides | 4.88 |
| Compound 2 | E. coli | 10.00 |
| Compound 3 | C. albicans | 8.50 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). Notably, compounds similar to this structure exhibited IC50 values that were competitive with established chemotherapeutics like Doxorubicin.
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | A549 | 44.4 | 52.1 |
| Compound B | HCT116 | 22.4 | 52.1 |
| Compound C | PC3 | 17.8 | 52.1 |
Molecular studies revealed that treatment with these compounds led to the down-regulation of key oncogenes such as EGFR and KRAS, suggesting a mechanism of action that involves modulation of signaling pathways critical for tumor growth .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to induce ROS, leading to apoptosis in cancer cells.
- Gene Expression Modulation : Down-regulation of genes involved in cell proliferation and survival has been observed in treated cells .
Case Studies
In one notable study, a series of aryl-urea derivatives containing the trifluoromethyl group were synthesized and tested for their biological activities. These derivatives exhibited promising results against several cancer cell lines, demonstrating the importance of structural modifications in enhancing efficacy .
Q & A
Q. How are metabolites of this compound identified in biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
